molecular formula C19H15Cl2N7O4 B10895219 N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10895219
M. Wt: 476.3 g/mol
InChI Key: TYMBPVFBTORLQQ-UHFFFAOYSA-N
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Description

N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features multiple functional groups, including pyrazole, oxazole, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide involves several key steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The pyrazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride.

    Benzylation: The chlorinated pyrazole is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Oxazole formation: The oxazole ring is synthesized by reacting an α-haloketone with an amide.

    Coupling: The pyrazole and oxazole rings are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Nitro group introduction: The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxazole rings.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorinated positions on the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various nucleophiles at the chlorinated positions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive functional groups.

Mechanism of Action

The mechanism by which N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide exerts its effects is likely through interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

The presence of both pyrazole and oxazole rings, along with the nitro group, makes N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide unique in its class

Properties

Molecular Formula

C19H15Cl2N7O4

Molecular Weight

476.3 g/mol

IUPAC Name

N-[4-chloro-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H15Cl2N7O4/c1-11-14(9-26-8-13(6-22-26)28(30)31)17(25-32-11)19(29)23-18-16(21)10-27(24-18)7-12-4-2-3-5-15(12)20/h2-6,8,10H,7,9H2,1H3,(H,23,24,29)

InChI Key

TYMBPVFBTORLQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=NN(C=C2Cl)CC3=CC=CC=C3Cl)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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